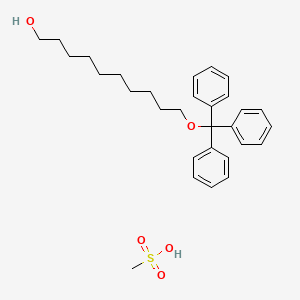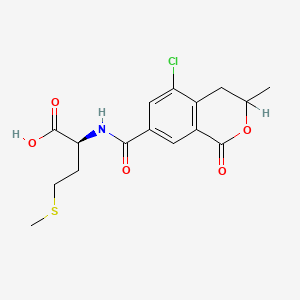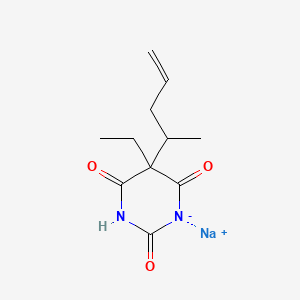
5-Ethyl-5-(1-methyl-3-butenyl)barbituric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure that includes a pyrimidinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. The starting materials and reagents used in the synthesis are carefully selected to ensure high yield and purity. Common synthetic routes include:
Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethyl and Methyl-Butenyl Groups: These groups are introduced through alkylation reactions using suitable alkylating agents.
Sodiooxy Substitution: The final step involves the substitution of a hydroxyl group with a sodiooxy group, typically using sodium hydride or sodium methoxide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sodiooxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-5-(1-methyl-3-butenyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a hydroxyl group instead of a sodiooxy group.
5-Ethyl-5-(1-methyl-3-butenyl)-2-chloro-4,6(1H,5H)-pyrimidinedione: Similar structure but with a chloro group instead of a sodiooxy group.
Uniqueness
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its sodiooxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
64038-19-3 |
|---|---|
Formule moléculaire |
C11H15N2NaO3 |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-pent-4-en-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
Clé InChI |
VHFBPOKVCYITTJ-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=O)[N-]C1=O)C(C)CC=C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


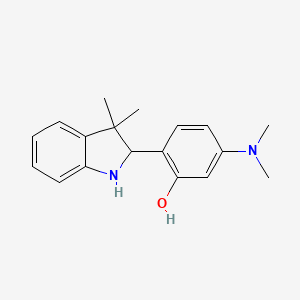
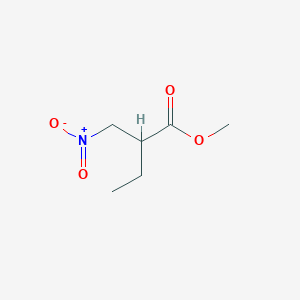
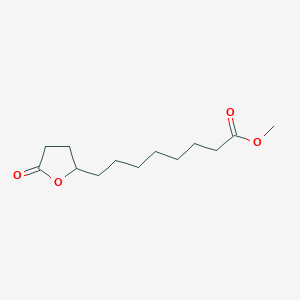
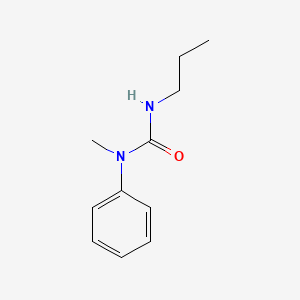
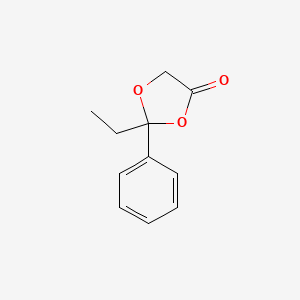

![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
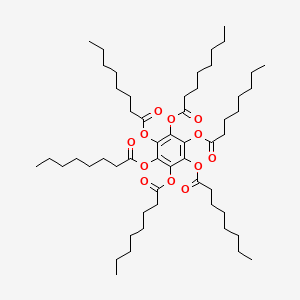
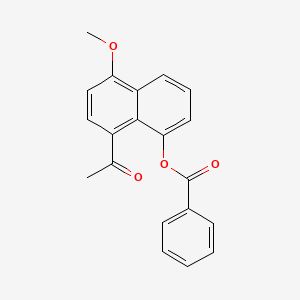
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
